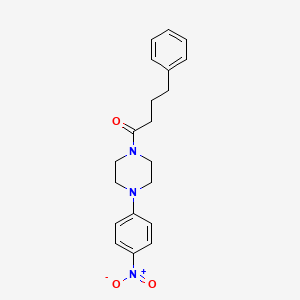
1-(4-nitrophenyl)-4-(4-phenylbutanoyl)piperazine
Overview
Description
1-(4-nitrophenyl)-4-(4-phenylbutanoyl)piperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters.
Mechanism of Action
1-(4-nitrophenyl)-4-(4-phenylbutanoyl)piperazine inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into the cell. This leads to a decrease in cellular nucleoside levels and can affect cellular processes that rely on nucleoside metabolism.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by this compound can have a range of biochemical and physiological effects. These include a decrease in DNA synthesis, alterations in RNA metabolism, and changes in cellular signaling pathways. This compound has also been shown to have anti-tumor effects in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of 1-(4-nitrophenyl)-4-(4-phenylbutanoyl)piperazine in lab experiments has several advantages. It allows for the study of the effects of nucleoside depletion on cellular processes, which can provide insight into the role of nucleoside metabolism in disease states. However, this compound has some limitations. It is a potent inhibitor of nucleoside transporters, which can lead to off-target effects and make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 1-(4-nitrophenyl)-4-(4-phenylbutanoyl)piperazine in scientific research. One area of interest is the study of the effects of nucleoside depletion on cancer cells. This compound has been shown to have anti-tumor effects in certain cancer cell lines, and further research could lead to the development of new cancer therapies. Another area of interest is the study of the role of nucleoside metabolism in neurological disorders such as Alzheimer's disease. This compound could be used to study the effects of nucleoside depletion on neuronal function and could provide insight into the underlying mechanisms of these disorders.
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. It has been used to study the effects of nucleoside depletion on cellular processes and has potential applications in the development of new cancer therapies and the study of neurological disorders. While this compound has some limitations, its use in scientific research has provided valuable insights into the role of nucleoside metabolism in disease states.
Scientific Research Applications
1-(4-nitrophenyl)-4-(4-phenylbutanoyl)piperazine has been extensively used in scientific research to study the function of nucleoside transporters. These transporters are responsible for the uptake of nucleosides into cells and play a critical role in the metabolism of nucleotides. This compound inhibits nucleoside transporters, which allows for the study of the effects of nucleoside depletion on cellular processes.
properties
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(8-4-7-17-5-2-1-3-6-17)22-15-13-21(14-16-22)18-9-11-19(12-10-18)23(25)26/h1-3,5-6,9-12H,4,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIFVSJLWSGPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-acetyl-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960147.png)
![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B3960151.png)
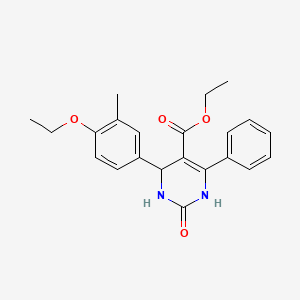
![3-[(4-chlorobenzyl)thio]-6-(3-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960163.png)

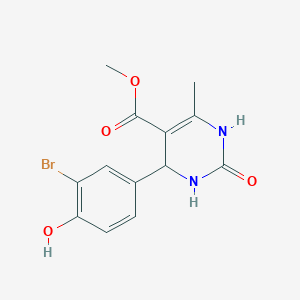
![ethyl (2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3960175.png)
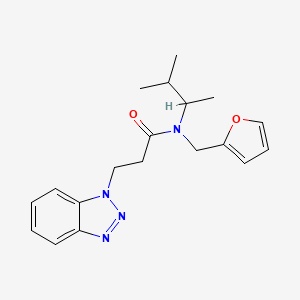
![(2-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B3960185.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenylbutanamide](/img/structure/B3960191.png)

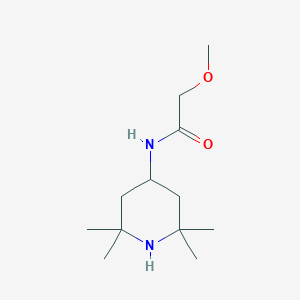
![2-[(4-isopropoxybenzoyl)amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3960219.png)